Thiotetromycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

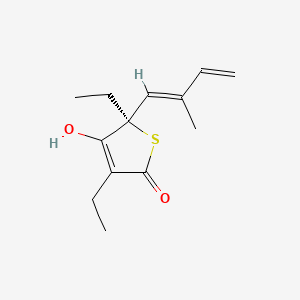

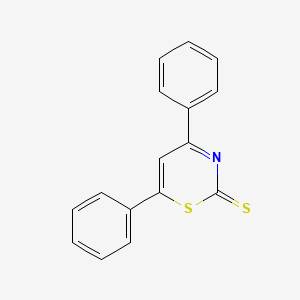

Thiotetromycin is a thiotetronate-containing natural product known for its potent, broad-spectrum antibacterial properties. It targets bacterial fatty acid synthesis, making it a valuable compound in the fight against bacterial infections . This compound is part of a family of compounds that includes thiolactomycin and thiotetroamide, each with unique modifications that influence their bioactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiotetromycin is synthesized through a complex biosynthetic pathway involving a novel iterative polyketide synthase-nonribosomal peptide synthetase . The synthesis involves several key enzymes, including cytochrome P450, which plays a crucial role in the formation of the thiotetronate ring . The process also requires a sulfur donor, supplied by a cysteine desulfurase and a sulfur transferase .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of actinomycetes, such as Streptomyces olivaceus . The production process can be optimized by transferring the gene cluster responsible for thiotetronate biosynthesis into a suitable host strain, such as Streptomyces avermitilis . This approach allows for the heterologous production of this compound, ensuring a consistent and scalable supply .

Analyse Chemischer Reaktionen

Types of Reactions: Thiotetromycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific enzymes and reagents, which help modify the compound’s structure and enhance its bioactivity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include cytochrome P450, amidotransferase, and other enzymes involved in fatty acid synthesis . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the compound’s stability .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified alkyl substituents at the C-5 position . These derivatives exhibit different levels of antibacterial activity, with some showing enhanced potency against specific bacterial strains .

Wissenschaftliche Forschungsanwendungen

Thiotetromycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable template for the development of new antibacterial agents . In biology, it is used to study bacterial fatty acid synthesis and the mechanisms of antibiotic resistance . In medicine, this compound and its derivatives are investigated for their potential to treat bacterial infections, including those caused by antibiotic-resistant strains . In industry, this compound is used in the development of new antibiotics and other therapeutic agents .

Wirkmechanismus

Thiotetromycin exerts its antibacterial effects by selectively inhibiting bacterial fatty acid biosynthesis . It targets the β-ketoacyl-acyl carrier protein synthases (KASI/II), which are essential for the elongation of fatty acid chains in bacteria . By inhibiting these enzymes, this compound disrupts the production of fatty acids, leading to the death of bacterial cells . The compound’s mechanism of action involves the formation of a thiotetronate ring, which is crucial for its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Thiotetromycin is part of a family of thiotetronate-containing natural products, which includes thiolactomycin and thiotetroamide . These compounds share a common mechanism of action but differ in their chemical structures and bioactivity profiles . This compound is unique due to its specific modifications at the C-5 position, which result in distinct antibacterial properties . Compared to thiolactomycin and thiotetroamide, this compound exhibits a broader spectrum of activity and higher potency against certain bacterial strains .

List of Similar Compounds:- Thiolactomycin

- Thiotetroamide

- This compound B

Eigenschaften

CAS-Nummer |

85263-97-4 |

|---|---|

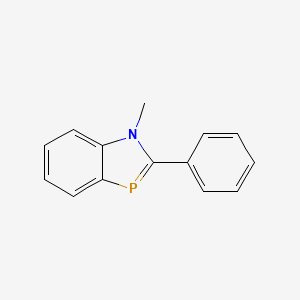

Molekularformel |

C13H18O2S |

Molekulargewicht |

238.35 g/mol |

IUPAC-Name |

(5R)-3,5-diethyl-4-hydroxy-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one |

InChI |

InChI=1S/C13H18O2S/c1-5-9(4)8-13(7-3)11(14)10(6-2)12(15)16-13/h5,8,14H,1,6-7H2,2-4H3/b9-8+/t13-/m1/s1 |

InChI-Schlüssel |

GUYLXXKTXNVUKW-MMQHEFTJSA-N |

Isomerische SMILES |

CCC1=C([C@@](SC1=O)(CC)/C=C(\C)/C=C)O |

Kanonische SMILES |

CCC1=C(C(SC1=O)(CC)C=C(C)C=C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)

![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)

![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)

silane](/img/structure/B14413000.png)